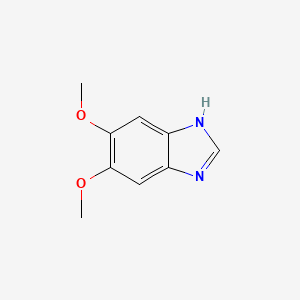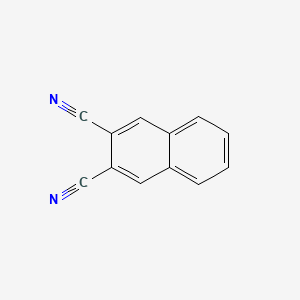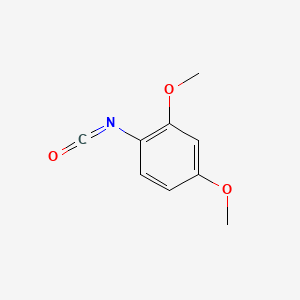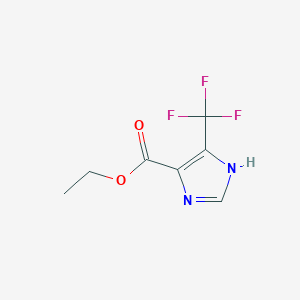
4-溴-2-硝基苯甲醛
概述
描述
4-Bromo-2-nitrobenzaldehyde is an organic compound with the empirical formula C7H4BrNO3 . It has a molecular weight of 230.02 . It is a solid substance with a melting point between 95-100°C .
Synthesis Analysis
The synthesis of 4-Bromo-2-nitrobenzaldehyde involves the addition of manganese (IV) oxide to a solution of (4-bromo-2-nitrophenyl)methanol in dichloromethane . The reaction mixture is stirred at ambient temperature under Argon for 12 hours. The mixture is then filtered, and the filtrate is concentrated to yield the product .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-nitrobenzaldehyde can be represented by the SMILES string [O-]N+c1cc(Br)ccc1C=O .Chemical Reactions Analysis
4-Bromo-2-nitrobenzaldehyde is used in the synthesis of Tyrian Purple, a dye, from o-Nitrotoluene via 4-Bromo-2-nitrotoluene and 4-Bromo-2-nitrobenzylidene diacetate . It is also used as a starting material in the synthesis of heterocyclyl as HDAC3 inhibitors .Physical And Chemical Properties Analysis
4-Bromo-2-nitrobenzaldehyde is a solid substance with a melting point between 95-100°C . It has a molecular weight of 230.02 and is soluble in methanol . The maximum absorption wavelength is 260 nm in acetonitrile .科学研究应用
Preparation of Tyrian Purple (6,6′-Dibromoindigo)
4-Bromo-2-nitrobenzaldehyde is a key intermediate in the synthesis of Tyrian Purple (6,6′-Dibromoindigo), a famous dye of antiquity . The synthetic routes have been exhaustively surveyed and critically evaluated from the perspective of convenience, cost, safety, and yield .
Synthesis of 6,6′-Dibromoindigo
Nearly all known syntheses of 6,6′-dibromoindigo are based on the oxidative coupling of a 6‑bromoindole derivative, which is usually generated in situ . The first synthesis of 6,6′-dibromoindigo, reported in 1903 by Sachs and Kempf, was based on the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone .
Preparation of Substituted Benzaldehyde
The substituted benzaldehyde was prepared, in five steps starting from 2,4-dinitrotoluene, in an overall yield of about 34% . This preparation process is significant in the field of organic chemistry.
Study of Molecular Structures and Crystallography
The compound has been used in the study of molecular structures and crystallography. For example, the synthesis of (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide involved the use of 2-nitrobenzaldehyde and 4-bromobenzohydrazide, providing insights into molecular configurations and intermolecular hydrogen bonding patterns.
Analysis of Optical Properties
4-Bromo-2-nitrobenzaldehyde has been used in UV–Vis analysis to look at the optical properties of a 4B2MBN crystal . This application is significant in the field of material science and optics.
Commercial Availability
4-Bromo-2-nitrobenzaldehyde is commercially available and can be purchased from various chemical suppliers . Its availability makes it a convenient starting material for various chemical reactions in research and industrial settings.
安全和危害
4-Bromo-2-nitrobenzaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation and is very toxic to aquatic life . Precautionary measures include avoiding release to the environment, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
4-bromo-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXUXSXBEUJRAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920135 | |
| Record name | 4-Bromo-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitrobenzaldehyde | |
CAS RN |
908334-04-3, 5551-12-2 | |
| Record name | 4-Bromo-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a simple and regioselective synthesis method for 4-Bromo-2-nitrobenzaldehyde?
A1: A highly regioselective synthesis of 4-Bromo-2-nitrobenzaldehyde utilizes a bromine/lithium exchange reaction. [] Starting with 2,5-Dibromo-1-nitrobenzene, reaction with phenyllithium at low temperature (-105°C) in tetrahydrofuran selectively forms the lithiated intermediate at the 2-position. Subsequent reaction with dimethylformamide yields 4-Bromo-2-nitrobenzaldehyde with excellent yield (92%). Notably, the isomeric 5-Bromo-2-nitrobenzaldehyde is not observed, highlighting the high regioselectivity of this approach. []
Q2: Can 4-Bromo-2-nitrobenzaldehyde be synthesized via direct bromination of 2-Nitrobenzaldehyde?
A2: While literature suggests the use of N-bromosuccinimide (NBS) or NaBr-NaIO4 in sulfuric acid for selective bromination of 2-Nitrobenzaldehyde to yield 4-Bromo-2-nitrobenzaldehyde, re-examination of these procedures revealed limitations. [] Reactions using NBS resulted in a mixture of mono- and dibrominated isomers instead of a single desired product. [] Furthermore, attempts to utilize NaBr-NaIO4 under the reported conditions failed to yield any product. [] These findings highlight the challenges associated with direct bromination and underscore the effectiveness of the bromine/lithium exchange method for selective synthesis.
Q3: What is a significant application of 4-Bromo-2-nitrobenzaldehyde in organic synthesis?
A3: 4-Bromo-2-nitrobenzaldehyde serves as a valuable precursor for synthesizing 6,6′-Dibromoindigo, also known as Tyrian purple, a historically significant dye. [] The synthesis involves a condensation reaction between 4-Bromo-2-nitrobenzaldehyde and nitromethane, providing a facile route to this valuable compound. [] This highlights the utility of 4-Bromo-2-nitrobenzaldehyde as a building block in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

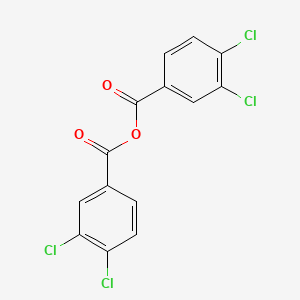


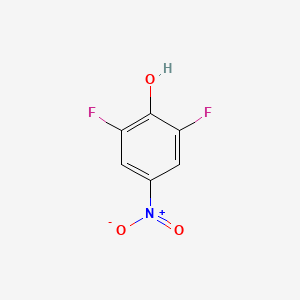


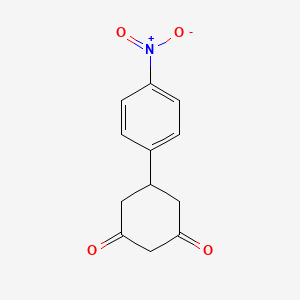
![N-[2-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B1297679.png)

